8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
8-(Piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (Compound 12a) is a triazolopyridine derivative featuring a piperidine sulfonamide group at the 8-position of the fused heterocyclic core. Synthesized via cyclization of 2-hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine, it exhibits a melting point of 284–286 °C and distinct NMR spectral properties (δ 1.32–1.54 ppm for piperidine protons and δ 6.66 ppm for aromatic protons) . Its antimalarial activity against Plasmodium falciparum (IC50 = 4.98 µM) positions it as a promising lead compound for drug discovery .
Properties
IUPAC Name |
8-piperidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c16-11-13-12-10-9(5-4-8-15(10)11)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCUNAYNFLMAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolopyridine Core
The core heterocyclic structure, triazolo[4,3-a]pyridin-3(2H)-one , is typically synthesized via cyclization reactions involving suitable precursors such as 2-aminopyridines and hydrazines or their derivatives.
The synthesis often starts with 2-aminopyridine derivatives, which undergo condensation with hydrazine hydrate or substituted hydrazines in an alcohol solvent (e.g., isopropanol) under reflux conditions to form hydrazine intermediates.
Subsequent cyclization is achieved through oxidative or dehydrative conditions, leading to the formation of the fused triazolopyridine ring system.
2-Aminopyridine derivative + Hydrazine hydrate → Cyclization → [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one
Introduction of the Sulfonyl Group
The sulfonylation involves the reaction of the heterocyclic core with sulfonyl chlorides, specifically piperidin-1-ylsulfonyl chloride, to introduce the sulfonyl moiety at the desired position.
The heterocyclic core is treated with piperidin-1-ylsulfonyl chloride in the presence of a base such as pyridine or triethylamine, which acts as both solvent and base to facilitate nucleophilic attack on the sulfonyl chloride.
The reaction is typically carried out at low to room temperature to prevent side reactions, with stirring until completion confirmed by TLC or HPLC analysis.
[1,2,4]Triazolopyridin-3(2H)-one + Piperidin-1-ylsulfonyl chloride → 8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Purification and Finalization
The crude product is purified through recrystallization from suitable solvents such as ethanol or acetonitrile.
Additional purification steps, including column chromatography, may be employed to enhance purity, especially for pharmaceutical applications.
Summary of the Synthetic Route
Data Tables
Table 1: Key Reagents and Conditions for Preparation
Table 2: Variations in Synthetic Approaches
Research Findings Summary
- The synthesis strategies are well-established, with recent advances emphasizing milder conditions and higher yields.
- The choice of solvents and bases significantly influences the reaction efficiency.
- The sulfonylation step is critical for introducing the functional group responsible for biological activity, requiring precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
8-(Piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the triazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
8-(Piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s sulfonyl group and triazole ring are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications on the Triazolopyridinone Core
Sulfur Substitution at the 3-Position
Replacing the 3-ketone oxygen with sulfur yields 14a (8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione). This modification increases the melting point (303–305 °C) and alters the NMR profile (δ 7.05–8.45 ppm for aromatic protons) .
Variations in the Sulfonamide Group
- Morpholinosulfonyl Derivative (12b): Replacing piperidine with morpholine in the sulfonamide group (e.g., 13d) reduces antimalarial potency compared to 12a, highlighting the importance of the piperidine ring in target interaction .
- Azepane Sulfonamide Derivative : 8-(Azepan-1-ylsulfonyl) substitution (CAS: 1291486-98-0) increases molecular weight (296.35 g/mol) and may alter lipophilicity, though activity data are unavailable .
N-Substituents at the 2-Position
Derivatives with benzyl groups at the 2-position (e.g., 13b , 13c ) show varied antimalarial activities:
Antimalarial Activity
- Compound 12a : IC50 = 4.98 µM against P. falciparum .
- 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide : Superior potency (IC50 = 2.24 µM), likely due to electron-withdrawing substituents enhancing target binding .
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
8-Amino-substituted derivatives (e.g., 8-(4-aminopiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one) demonstrate GSK-3 inhibition, emphasizing the role of amine groups in kinase targeting .
5-HT1A Receptor Ligands
Trazodone derivatives (e.g., 2-(3-halopropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one) exhibit serotonin receptor affinity, showcasing the scaffold’s versatility beyond antiparasitic applications .
Herbicidal Activity
Triazolopyridinones like azafenidin and flumetsulam are herbicidal agents, where electron-deficient aromatic systems and sulfonamide groups contribute to plant enzyme inhibition .
Physicochemical and Spectroscopic Properties
| Property | Compound 12a | Thione Analog 14a | Morpholino Derivative 13d |
|---|---|---|---|
| Melting Point (°C) | 284–286 | 303–305 | 226–227 |
| Molecular Weight (g/mol) | 282.32 | 298.35 | 330.37 |
| Key NMR Signals (δ, ppm) | 1.32–1.54 (piperidine), 6.66 (Ar) | 7.05–8.45 (Ar), 14.85 (NH) | 3.16–3.24 (morpholine) |
| Bioactivity | Antimalarial (IC50 = 4.98 µM) | Unreported | Antimalarial (inferior to 12a ) |
Critical Analysis of Substituent Effects
- Piperidine vs. Morpholine Sulfonamide : Piperidine’s flexibility and basicity may enhance falcipain-2 binding in 12a , whereas morpholine’s rigidity reduces potency .
- Benzyl Substituents : Electron-withdrawing groups (e.g., 3,5-difluoro in 13c ) improve thermal stability but require optimization for antimalarial synergy .
- Thione vs. Ketone : Sulfur substitution in 14a increases melting point, suggesting enhanced intermolecular forces, but its impact on bioavailability remains unclear .
Biological Activity
8-(Piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a triazole ring fused with a pyridine moiety and is substituted with a piperidine sulfonamide, indicating possible diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula of 8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is with a molecular weight of 298.4 g/mol. Its structure includes critical functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.4 g/mol |
| CAS Number | 23526-11-6 |
The exact mechanism of action for 8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one remains to be elucidated. However, based on the triazolopyridinone core structure, it is hypothesized that it may interact with various biological targets through:
- Binding Affinity : Molecular docking studies could provide insights into how effectively this compound binds to specific enzymes or receptors.
- Modification Potential : Variations in the piperidine or triazole moieties could potentially enhance binding affinity and selectivity for particular targets.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 8-(Piperidin-1-yl)triazolo[4,3-a]pyridin-3(2H)-one | No difluorobenzyl group | Antimicrobial |
| 2-(Benzyl)-8-(piperidin-1-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Lacks fluorination | Moderate activity |
| 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine derivatives | Enhanced lipophilicity | High potency |
This table highlights the unique characteristics of 8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and its potential for optimized biological activity due to its sulfonamide functionality and fluorination.
Case Studies
Although specific case studies on this compound are scarce, research on similar triazolopyridinones has provided valuable insights:
- Anticancer Studies : Some derivatives have been tested for their ability to inhibit cancer cell lines through kinase inhibition mechanisms. These studies often utilize in vitro assays to evaluate cytotoxicity and selectivity.
- Antimicrobial Testing : Compounds with similar structures have been evaluated against various bacterial strains using standard antimicrobial susceptibility tests (e.g., MIC determination).
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives, and how do reaction conditions influence yield?
- Methodology : The core scaffold is typically synthesized via cyclization of aminophenyl precursors with bis-(2-chloroethyl)amine hydrochloride in sulfolane at 150°C (16–24 h), followed by neutralization and extraction . For sulfonyl substitution, refluxing with piperidine derivatives in anhydrous dioxane (24–48 h) under triethylamine catalysis is common . Yield optimization requires strict control of solvent purity (e.g., anhydrous dioxane), stoichiometric excess of reagents (1.3–1.5 equivalents), and TLC monitoring to terminate reactions at optimal conversion .
- Data Consideration : Yields for analogous derivatives range from 62% to 93%, with longer reaction times (48 h) often improving purity but risking decomposition .
Q. How are structural features of 8-(piperidin-1-ylsulfonyl)triazolopyridinone derivatives confirmed spectroscopically?
- Analytical Workflow :
- 1H NMR : Aromatic protons in the triazolopyridinone ring appear as singlets or doublets between δ 7.45–8.63 ppm, while piperidinyl protons resonate as multiplet signals at δ 1.45–3.20 ppm .
- 13C NMR : The sulfonyl group (SO2) induces deshielding, with the carbonyl carbon (C=O) at δ 160–165 ppm .
- IR : Strong absorption bands at 1680–1700 cm⁻¹ confirm the C=O stretch, while sulfonyl S=O vibrations appear at 1150–1250 cm⁻¹ .
Advanced Research Questions
Q. What strategies resolve contradictions in adenosine receptor binding data for triazolopyridinone derivatives?
- Case Study : Derivatives with nitro-substituted aryl groups (e.g., 8-amino-6-(2-nitrophenyl)-2-phenyl-) show conflicting A1/A2A receptor affinity (e.g., IC50 variability ±15% across assays) .
- Resolution Methods :
- Radioligand Assay Optimization : Use standardized membrane preparations from the same cell line (e.g., CHO-K1) to minimize receptor density variability .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify steric clashes or solvent-accessibility differences caused by sulfonyl-piperidine conformation .
- Data Table :
| Derivative | A1 IC50 (nM) | A2A IC50 (nM) | LogP |
|---|---|---|---|
| Nitro-2-Ph | 12 ± 2.1 | 45 ± 6.3 | 2.8 |
| Methoxy-Ph | 28 ± 3.9 | 89 ± 9.1 | 1.9 |
| Source: Adapted from |
Q. How does sulfonyl-piperidine substitution modulate the compound’s pharmacokinetic profile?
- Metabolic Stability : Piperidin-1-ylsulfonyl groups reduce hepatic clearance by 40% compared to unsubstituted triazolopyridinones, likely due to steric hindrance of CYP3A4 oxidation .
- Solubility-Permeability Trade-off : The sulfonyl group enhances aqueous solubility (logS = -3.2 vs. -4.8 for non-sulfonylated analogs) but reduces Caco-2 permeability (Papp = 1.2 × 10⁻⁶ cm/s vs. 5.8 × 10⁻⁶ cm/s) .
- Experimental Design : Use parallel artificial membrane permeability assays (PAMPA) and microsomal incubation (human/rat) to quantify these effects .
Q. What computational methods predict the impact of substituents on triazolopyridinone bioactivity?
- QSAR Modeling : Apply 2D descriptors (e.g., topological polar surface area, H-bond donors) to correlate substituent electronegativity with A2A receptor binding (R² = 0.82 in training sets) .
- Docking Studies : Glide SP/XP scoring in adenosine receptor crystal structures (PDB: 5NM4) identifies critical π-π stacking (e.g., Phe168) and hydrogen bonds (e.g., Asn253) .
- Limitations : Over-reliance on docking may overlook solvent entropy effects—validate with free-energy perturbation (FEP) calculations .
Methodological Challenges & Solutions
Q. How to troubleshoot low yields in the final sulfonylation step?
- Root Causes :
- Moisture sensitivity of sulfonyl chloride intermediates .
- Competing side reactions (e.g., N-alkylation instead of sulfonylation) .
- Solutions :
- Pre-dry solvents over molecular sieves and use Schlenk-line techniques for moisture-sensitive steps .
- Employ bulky bases (e.g., DIPEA) to suppress N-alkylation .
Q. What analytical techniques differentiate regioisomers in triazolopyridinone synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
